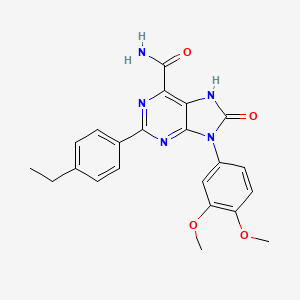

9-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

説明

This purine-derived carboxamide features a bicyclic purine core substituted at positions 2 and 9 with aromatic groups: a 4-ethylphenyl moiety at position 2 and a 3,4-dimethoxyphenyl group at position 7.

特性

IUPAC Name |

9-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4/c1-4-12-5-7-13(8-6-12)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)14-9-10-15(30-2)16(11-14)31-3/h5-11H,4H2,1-3H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJGJZZKUONVKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=C(C=C4)OC)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 9-(3,4-dimethoxyphenyl)-2-(4-ethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative notable for its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly in the context of medicinal chemistry.

Chemical Structure and Properties

This compound belongs to the purine family, characterized by a complex structure that includes a purine backbone with two significant substituents: a 3,4-dimethoxyphenyl group and a 4-ethylphenyl group. The molecular formula is with a molecular weight of approximately 396.44 g/mol. The presence of methoxy and ethyl groups is expected to enhance its lipophilicity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methodologies typical for purine derivatives. Common synthetic strategies include:

- Condensation Reactions : Utilizing appropriate precursors to build the purine framework.

- Functional Group Modifications : Introducing methoxy and ethyl substituents via electrophilic aromatic substitution or other organic transformations.

These synthetic pathways are crucial for optimizing the compound's biological activity by modifying its structural features.

Biological Activity

Research indicates that purine derivatives can exhibit a broad spectrum of biological activities. The specific mechanisms of action often involve:

- Inhibition of Nucleic Acid Synthesis : Compounds similar to this one may interfere with DNA and RNA synthesis, which is vital for cellular replication.

- Antiviral Properties : Many purine derivatives have demonstrated efficacy against viral infections by inhibiting viral replication processes.

Table 1: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| This compound | Purine backbone with methoxy and ethyl groups | Antiviral, anticancer potential | Unique substituent pattern |

| 9-(2-Hydroxyphenyl)-2-(4-Chlorophenyl)-8-Oxo-Purine | Hydroxy group substitution | Antiviral | Lacks methoxy groups |

| 9-(3-Methoxyphenyl)-2-(4-Methylphenyl)-8-Oxo-Purine | Methoxy instead of dimethoxy | Anticancer | Less potent due to fewer substitutions |

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

- Anticancer Activity : In vitro studies have shown that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with modifications on the purine ring have been reported to achieve IC50 values in the low micromolar range against MCF7 and HeLa cell lines.

- Antiviral Efficacy : Research has indicated that compounds within this chemical family can effectively inhibit viral replication by targeting specific enzymes involved in nucleotide metabolism.

- Mechanistic Studies : Investigations into the binding affinity of this compound to nucleic acid targets have been conducted using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), revealing promising interactions that could lead to further drug development.

類似化合物との比較

Structural Analog Analysis

The following table summarizes key structural analogs and their distinguishing features:

Note: Molecular weights are calculated based on formulas; experimental values may vary.

Key Observations:

- Substituent Effects: Methoxy groups (e.g., in the target compound and ) enhance polarity and water solubility compared to methyl or ethyl groups (). The 4-ethylphenyl group in the target compound introduces steric bulk and moderate lipophilicity, contrasting with smaller substituents like methyl () or electron-withdrawing groups (e.g., chloro in ).

Synthetic Pathways :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。